molecular formula C8H5NO3S B6205362 4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylic acid CAS No. 2751620-77-4

4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B6205362
CAS No.: 2751620-77-4
M. Wt: 195.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate . Another method involves refluxing thieno[2,3-b]pyridine 7-oxide with acetic anhydride followed by hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include stannous chloride dihydrate for reductive cyclization , acetic anhydride for refluxing , and other standard reagents for oxidation and substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted and reduced derivatives of this compound, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its chemical structure and the specific biological system being studied . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylic acid can be compared with other similar compounds, such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives . These compounds share similar fused ring systems but differ in their chemical properties and potential applications. The uniqueness of this compound lies in its specific ring structure and the presence of the oxo and carboxylic acid functional groups, which confer distinct reactivity and potential for diverse applications.

List of Similar Compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylic acid involves the synthesis of the thienopyridine ring system followed by the introduction of the carboxylic acid group.", "Starting Materials": [ "2-aminopyridine", "2-chloroacetyl chloride", "thiophene-2-carboxylic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "diethyl ether", "methanol" ], "Reaction": [ "Step 1: Synthesis of 2-chloroacetylpyridine by reacting 2-aminopyridine with 2-chloroacetyl chloride in the presence of sodium hydroxide.", "Step 2: Synthesis of thiophene-2-carboxaldehyde by reacting thiophene-2-carboxylic acid with hydrochloric acid and sodium bicarbonate.", "Step 3: Synthesis of 2-(thiophen-2-yl)acetylpyridine by reacting 2-chloroacetylpyridine with thiophene-2-carboxaldehyde in the presence of sodium hydroxide.", "Step 4: Synthesis of 4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylic acid by cyclization of 2-(thiophen-2-yl)acetylpyridine in the presence of sodium hydroxide and water.", "Step 5: Purification of the product by extraction with ethyl acetate, washing with water and sodium bicarbonate, drying over sodium chloride, and evaporation of the solvent.", "Step 6: Recrystallization of the product from a mixture of diethyl ether and methanol." ] }

CAS No.

2751620-77-4

Molecular Formula

C8H5NO3S

Molecular Weight

195.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.